molecular formula C15H17NO4 B2506520 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 758700-59-3

1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2506520
CAS RN: 758700-59-3
M. Wt: 275.304
InChI Key: WBFOKHNMTJTZEJ-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one” is a pyridinone derivative. Pyridinones are a class of compounds that contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a ketone group. This particular compound also has a hydroxy group (an -OH group), a methyl group (a -CH3 group), and a 3,4-dimethoxybenzyl group attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridinone ring, with the various substituents attached at the 1, 4, and 6 positions. The 3,4-dimethoxybenzyl group would add two methoxy groups (-OCH3) and a benzyl group (a benzene ring attached to a -CH2- group) to the structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of the various functional groups present. The hydroxy group could potentially be involved in reactions such as esterification or dehydration. The ketone group could undergo reactions such as reduction or condensation. The 3,4-dimethoxybenzyl group could potentially undergo reactions involving the methoxy groups or the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the pyridinone ring and the various substituents. For example, the presence of the polar hydroxy and ketone groups could influence the compound’s solubility in water or other polar solvents. The 3,4-dimethoxybenzyl group could potentially increase the compound’s solubility in nonpolar solvents .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-6-12(17)8-15(18)16(10)9-11-4-5-13(19-2)14(7-11)20-3/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFOKHNMTJTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one

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